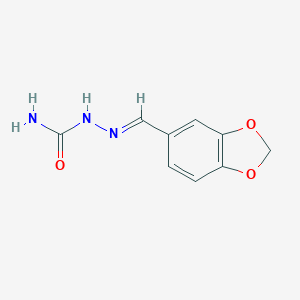

1,3-Benzodioxole-5-carbaldehyde semicarbazone

Beschreibung

Eigenschaften

IUPAC Name |

(1,3-benzodioxol-5-ylmethylideneamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-9(13)12-11-4-6-1-2-7-8(3-6)15-5-14-7/h1-4H,5H2,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXJOKOHHCILTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937332 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16742-62-4 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Profile & Characterization of 1,3-Benzodioxole-5-carbaldehyde Semicarbazone

The following technical guide details the physicochemical properties, synthesis, and characterization of 1,3-Benzodioxole-5-carbaldehyde semicarbazone.

Executive Summary

1,3-Benzodioxole-5-carbaldehyde semicarbazone (also known as Piperonal semicarbazone; CAS: 16742-62-4) is a crystalline Schiff base derivative synthesized from piperonal and semicarbazide.[1][2][3] It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of anticonvulsant agents targeting voltage-gated sodium channels. This guide provides a comprehensive analysis of its molecular identity, synthesis protocols, spectroscopic signature, and solid-state properties for researchers in drug discovery and materials science.

Molecular Identity & Structural Characterization[2]

Nomenclature & Classification

-

IUPAC Name: (2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinecarboxamide

-

Molecular Formula: C

H -

Molecular Weight: 207.19 g/mol

-

SMILES: NC(=O)NN=Cc1ccc2OCOc2c1

Structural Architecture

The molecule features a lipophilic 1,3-benzodioxole (methylenedioxyphenyl) ring conjugated to a polar semicarbazone moiety. This "aryl binding site + hydrogen bonding domain" architecture is characteristic of sodium channel blockers used in epilepsy treatment.[5]

Key Structural Features:

-

Benzodioxole Ring: Acts as the hydrophobic aryl moiety, essential for hydrophobic interactions within the receptor binding pocket.

-

Imine Linker (-CH=N-): Provides rigidity and conjugation, typically favoring the E-configuration to minimize steric hindrance.

-

Urea Terminus (-NH-CO-NH2): Functions as a donor-acceptor system for hydrogen bonding, critical for crystal lattice stability and receptor binding.

[3]

Physicochemical Profiling

The following data consolidates experimental values and calculated properties essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

| Property | Value / Description | Context/Relevance |

| Appearance | White to pale yellow crystalline solid | Typical of conjugated Schiff bases. |

| Melting Point | 227 – 229 °C | High MP indicates strong intermolecular H-bonding lattice [1]. |

| Solubility | Soluble: DMSO, DMF, hot EthanolInsoluble: Water, Cold Ether | Poor aqueous solubility necessitates cosolvents (e.g., DMSO) for biological assays. |

| LogP (Calc) | ~1.3 – 1.6 | Moderate lipophilicity; balances membrane permeability with solubility. |

| pKa (Calc) | ~11.5 (Amide NH) | Weakly acidic; remains neutral at physiological pH. |

| H-Bond Donors | 2 (Primary Amide NH2, Secondary Amide NH) | Critical for binding site interactions. |

| H-Bond Acceptors | 4 (Oxygens + Imine Nitrogen) | Facilitates solvation in polar aprotic solvents. |

Experimental Synthesis Protocol

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction (condensation) between the carbonyl group of piperonal and the primary amine of semicarbazide, catalyzed by a weak acid (buffered medium).

Detailed Procedure

-

Preparation of Semicarbazide Solution: Dissolve 1.12 g (0.01 mol) of semicarbazide hydrochloride and 1.64 g (0.02 mol) of sodium acetate (anhydrous) in 10 mL of distilled water. The acetate acts as a buffer to deprotonate the hydrochloride salt, releasing the free nucleophilic amine.

-

Preparation of Aldehyde Solution: Dissolve 1.50 g (0.01 mol) of piperonal (1,3-benzodioxole-5-carbaldehyde) in 10 mL of 95% ethanol.

-

Condensation: Slowly add the semicarbazide solution to the aldehyde solution with constant stirring. A precipitate may form immediately.

-

Reflux: Heat the mixture on a water bath at 60–70°C for 30–60 minutes to ensure reaction completion and homogeneity.

-

Isolation: Cool the mixture in an ice bath. Filter the resulting crystalline solid under vacuum.

-

Purification: Wash the crude solid with cold water (to remove NaCl and acetate) followed by a small amount of cold ethanol. Recrystallize from hot ethanol (95%) to obtain pure crystals.

-

Drying: Dry in a desiccator or oven at 50°C.

Spectroscopic Characterization

Verification of the structure is confirmed by the absence of the aldehyde carbonyl peak and the appearance of hydrazone/amide signals.

Proton NMR ( H-NMR)

Solvent: DMSO-d

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.16 | Singlet (s) | 1H | -NH- (Amide) | Downfield shift due to H-bonding and anisotropy of C=O. |

| 7.75 | Singlet (s) | 1H | -CH=N- (Imine) | Characteristic azomethine proton; confirms Schiff base formation. |

| 7.50 | Singlet (s) | 1H | Ar-H (C2) | Isolated aromatic proton on the benzodioxole ring. |

| 6.98 – 7.01 | Multiplet (m) | 1H | Ar-H (C6) | Ortho-coupling partner.[3] |

| 6.88 | Doublet (d) | 1H | Ar-H (C5) | |

| 6.46 | Broad Singlet (bs) | 2H | -NH | Terminal amine protons; broad due to quadrupole relaxation/exchange. |

| 6.02 | Singlet (s) | 2H | -O-CH | Methylenedioxy bridge; diagnostic singlet for benzodioxole. |

Infrared Spectroscopy (FT-IR)

-

3450, 3240 cm

: N-H stretching vibrations (Asymmetric/Symmetric for NH -

1690 cm

: C=O stretching (Amide I band). The lower frequency (compared to ketone C=O) indicates resonance with the adjacent nitrogen. -

1590 – 1610 cm

: C=N stretching (Azomethine). -

1250, 1040 cm

: C-O-C stretching (Asymmetric/Symmetric) of the benzodioxole ether ring.

Solid-State & Thermal Properties

Crystal Habit & Supramolecular Architecture

While the specific single-crystal X-ray structure of piperonal semicarbazone is often analogous to related aryl semicarbazones, the solid-state packing is dominated by hydrogen bonding .

-

Primary Motif: Centrosymmetric dimers formed via R

(8) hydrogen bonding rings. -

Interaction: The amide oxygen (acceptor) of one molecule bonds with the secondary amine NH (donor) of the neighbor.

-

Secondary Interactions:

-

Thermal Stability

-

Melting Behavior: Sharp endotherm at 227–229°C.

-

Decomposition: Likely to undergo thermal decomposition (decarboxylation/fragmentation) above 250°C. TGA (Thermogravimetric Analysis) is recommended before high-temperature processing.

Biological Relevance & Applications[2][5][6][7][8][9]

Anticonvulsant Activity

Piperonal semicarbazone belongs to the class of Dimmock’s aryl semicarbazones , which are designed as sodium channel blockers.

-

Mechanism: The semicarbazone moiety interacts with the hydrogen-bonding domain of the voltage-gated sodium channel (VGSC), while the piperonal ring occupies the hydrophobic aryl binding pocket [2].

-

Efficacy: It has demonstrated protection against maximal electroshock (MES) induced seizures in rodent models, a standard screen for antiepileptic drugs (AEDs).

Antimicrobial Potential

The compound exhibits moderate inhibitory activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans), attributed to the ability of the azomethine linkage to interfere with normal cell processes or chelate essential metal ions.

References

-

Dimmock, J. R., et al. (2002).[3] United States Patent No. US 6,696,442 B2. "Semicarbazones and their use as anticonvulsants." Washington, DC: U.S. Patent and Trademark Office.

-

Pandeya, S. N. (2012). "Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design." Acta Pharmaceutica, 62(3), 263–286.

- Yogeeswari, P., et al. (2005). "Anticonvulsant and neurotoxicity evaluation of some 6-chlorobenzothiazolyl-2-thiosemicarbazones." European Journal of Medicinal Chemistry, 40(6), 531-536. (Cited for general semicarbazone spectral assignments).

Sources

- 1. CAS#:16742-62-4 | Hydrazinecarboxamide,2-(1,3-benzodioxol-5-ylmethylene) | Chemsrc [chemsrc.com]

- 2. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CAS#:16742-62-4 | Hydrazinecarboxamide,2-(1,3-benzodioxol-5-ylmethylene) | Chemsrc [chemsrc.com]

- 5. Semicarbazone analogs as anticonvulsant agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight, Structure, and Properties of Piperonal Semicarbazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of piperonal semicarbazone, a molecule of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, a detailed synthesis protocol, and a thorough examination of its analytical and biological properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Core Molecular Attributes of Piperonal Semicarbazone

Piperonal semicarbazone, systematically named (Z)-2-((1,3-benzodioxol-5-yl)methylene)hydrazine-1-carboxamide, is a derivative of piperonal (also known as heliotropin or 3,4-methylenedioxybenzaldehyde). The formation of the semicarbazone occurs through the condensation reaction between the aldehyde functional group of piperonal and the primary amine of semicarbazide.

Chemical Structure

The chemical structure of piperonal semicarbazone is characterized by the presence of the piperonyl group, which consists of a benzene ring fused to a five-membered dioxolane ring, and the semicarbazone moiety (-CH=N-NH-C(=O)NH2).

Caption: Experimental workflow for the synthesis of piperonal semicarbazone.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperonal (1.50 g, 10 mmol) in 50 mL of 95% ethanol. In a separate beaker, prepare a solution of semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol) in 20 mL of water. The sodium acetate acts as a base to neutralize the HCl salt of semicarbazide, liberating the free base for reaction.

-

Reaction: Add the aqueous solution of semicarbazide and sodium acetate to the ethanolic solution of piperonal with continuous stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, piperonal semicarbazone, will precipitate out of the solution as a crystalline solid.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water followed by a small amount of cold ethanol to remove any unreacted starting materials and by-products.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized piperonal semicarbazone. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | ~3470 & ~3300 (N-H stretching): Two bands corresponding to the asymmetric and symmetric stretching of the -NH2 group. ~3180 (N-H stretching): A band for the secondary amine. ~1680 (C=O stretching): A strong absorption for the amide carbonyl group. ~1590 (C=N stretching): Characteristic imine stretch. ~1250 & ~1040 (C-O-C stretching): Asymmetric and symmetric stretching of the methylenedioxy bridge. |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.2 (s, 1H): -NH proton. ~8.0 (s, 1H): Imine proton (-CH=N-). ~7.3-6.9 (m, 3H): Aromatic protons. ~6.5 (s, 2H): -NH2 protons. ~6.1 (s, 2H): Methylene protons of the dioxolane ring (-O-CH2-O-). |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~157 (C=O): Carbonyl carbon of the amide. ~140-150: Aromatic carbons attached to oxygen and the imine group. ~100-125: Other aromatic carbons. ~101: Methylene carbon of the dioxolane ring (-O-CH2-O-). |

| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): Expected at m/z 207. Key Fragmentation Peaks: Fragments corresponding to the piperonyl cation (m/z 149) and other characteristic fragments. |

Biological Activities and Potential Applications

Semicarbazones are a well-established class of compounds with a broad spectrum of biological activities. Piperonal semicarbazone, in particular, has shown promise in several therapeutic areas.

Anticonvulsant Activity

Semicarbazones are recognized for their potential as anticonvulsant agents. [1][2]The primary mechanism of action is believed to be the inhibition of voltage-gated sodium channels in neurons. [1][3][4]By blocking these channels, piperonal semicarbazone can stabilize neuronal membranes and reduce the rapid and excessive firing of neurons that leads to seizures. The pharmacophore for anticonvulsant activity in semicarbazones generally consists of a hydrophobic aryl group (the piperonyl moiety), a hydrogen-bonding domain, and an electron-donating group. [5]

Caption: Proposed mechanism of anticonvulsant action.

Antimicrobial Potential

Derivatives of piperonal have demonstrated notable antimicrobial and antifungal activities. While the exact mechanism for piperonal semicarbazone is still under investigation, it is hypothesized that it may interfere with microbial cell wall synthesis or disrupt essential enzymatic processes within the pathogens. To quantify its antimicrobial efficacy, the Minimum Inhibitory Concentration (MIC) should be determined.

Protocol for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of piperonal semicarbazone in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Observation: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Piperonal semicarbazone is a readily synthesizable molecule with a well-defined structure and promising biological activities. Its potential as an anticonvulsant and antimicrobial agent warrants further investigation. This guide provides the foundational knowledge and detailed protocols necessary for researchers to synthesize, characterize, and evaluate this compound in their drug discovery and development endeavors. The provided methodologies are robust and can be adapted for the synthesis and evaluation of other novel semicarbazone derivatives.

References

- Ali, A., et al. (2013). Semicarbazone analogs as anticonvulsant agents: a review. Central Nervous System Agents in Medicinal Chemistry, 13(2), 126-135.

- Pandeya, S. N. (2012). Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design. Acta Pharmaceutica, 62(3), 263–286.

- Chaudhari, S., Rahane, S., & Lokhande, R. P. (Year). Synthesis, Mechanism of Action And Characterization of Semicarbazide. International Journal of Novel Research and Development.

- Jawaid, T., & Kamal, M. (2013). Semicarbazone Analogs as Anticonvulsant Agents: A Review. Central Nervous System Agents in Medicinal Chemistry.

-

LookChem. (n.d.). 1,3-Benzodioxole-5-carbaldehyde semicarbazone. Retrieved from [Link]

-

PubChem. (n.d.). Piperonal. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). Piperonal. Retrieved from [Link]

- Kumar, A., et al. (2021). Screening of semicarbazones as anticonvulsant agents. International Journal of Medical Chemistry, 11(10).

-

National Institute of Standards and Technology. (n.d.). Piperonal. In NIST Chemistry WebBook. Retrieved from [Link]

- Meriga, B., et al. (Year). NMR analysis of isolated piperonal; (a) 1 H NMR analysis; (b) 13 C NMR analysis.

- Mubarak, S., et al. (Year). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing.

- Kim, H. U., et al. (Year). Piperonal synthase from black pepper (Piper nigrum)

- Pérez-Míguez, R., et al. (2024, March 20). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. Semantic Scholar.

- Abdel-Rahman, A. A.-H., et al. (Year). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. PMC.

- Mahmoudi, F., et al. (2020, July 15). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry, Section A.

-

National Institute of Standards and Technology. (n.d.). IR Spectrum of Piperonal. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrum of Piperonal. In NIST Chemistry WebBook. Retrieved from [Link]

- Mubarak, S., et al. (Year). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Longdom Publishing.

-

SpectraBase. (n.d.). Piperonal - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperonal - Optional[1H NMR]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperonal. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrum of Piperonal. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperonal - Optional[ATR-IR]. Retrieved from [Link]

- Agrawal, P., & Jeyabalan, G. (2017). Synthesis and antimicrobial activity of some newer semicarbazone analogues. Indian Journal of Pharmaceutical and Biological Research, 5(2), 12-17.

- Benington, F., & Morin, R. D. (Year). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE.

- DeRuiter, J., et al. (2012). Synthesis and GC-MS analysis of a series of homologs and regioisomers of 3,4-methylenedioxypyrovalerone (MDPV).

- A Reddit user. (2025, March 17). 1H nmr of piperonal. Reddit.

- Mahmoudi, F., et al. (2020). Synthesis, Spectroscopy and X-ray Crystallography Structure of Pyridine 4-Carbaldehyde Semicarbazone Schiff Base Ligand. Advanced Journal of Chemistry-Section A, 3(4), 534-541.

- A user on ResearchGate. (n.d.). X-ray experimental details of the semicarbazone 4.

- Fassihi, A., et al. (Year).

- de Oliveira, V. M., et al. (2024, November 15).

- Nain, S., et al. (2016). Synthesis, Characterization and Antibacterial activity of Some Novel Semicarbazone Derivatives. Der Pharma Chemica, 8(5), 128-134.

- Foricher, Y., & Tordeux, M. (2009).

- Al-Ghorbani, M., et al. (2023, June 29). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- A user on CDC Stacks. (n.d.). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. CDC Stacks.

- A user on Doc Brown's Chemistry. (n.d.).

- Foricher, Y., & Tordeux, M. (2008). Process for synthesizing heliotropine and its derivatives (U.S. Patent No. 7,402,709 B2). U.S.

- Yilmaz, I., et al. (2016, November 8).

- A user on Google Patents. (2016, June 30). WO 2016/103058 Al.

Sources

Technical Guide: Anticonvulsant Activity of 1,3-Benzodioxole-5-carbaldehyde Semicarbazone

Executive Summary

This technical guide analyzes the anticonvulsant profile of 1,3-Benzodioxole-5-carbaldehyde semicarbazone (also known as Piperonal Semicarbazone or PSC). As a member of the aryl semicarbazone class, PSC represents a "privileged structure" in medicinal chemistry, adhering to the specific pharmacophoric requirements for sodium channel blockade.

Unlike traditional hydantoins (e.g., phenytoin), PSC offers a distinct structural advantage: the presence of the 1,3-benzodioxole ring acts as a lipophilic bioisostere, enhancing blood-brain barrier (BBB) permeability while the semicarbazone moiety functions as the primary hydrogen bonding domain (HBD) for receptor interaction. This guide details the synthesis, pharmacological screening (MES/scPTZ models), and mechanistic pathways of PSC.

Chemical Rationale & Pharmacophore Design

The design of PSC is grounded in the Dimmock Pharmacophore Model for anticonvulsants, which postulates three essential binding domains:

-

Lipophilic Aryl Ring (A): The 1,3-benzodioxole ring facilitates hydrophobic interactions within the voltage-gated sodium channel (VGSC).

-

Hydrogen Bonding Domain (HBD): The semicarbazone (

) motif acts as a hydrogen bond donor/acceptor system. -

Distal Aryl Binding Site: While PSC lacks a distal ring, the electron-donating nature of the dioxy-bridge enhances the binding affinity of the proximal ring.

Structural Advantages

-

Metabolic Stability: The methylenedioxy ring is susceptible to CYP450 oxidation (opening to catechol), but in the context of semicarbazones, it provides a balanced pharmacokinetic profile compared to unsubstituted phenyl rings.

-

Rigidity: The imine (

) bond restricts conformational freedom, locking the molecule into a bioactive orientation favorable for channel binding.

Chemical Synthesis & Characterization

Objective: Synthesize high-purity PSC via acid-catalyzed condensation.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10]

-

Precursor: 1,3-Benzodioxole-5-carbaldehyde (Piperonal) [CAS: 120-57-0]

-

Reagent: Semicarbazide Hydrochloride [CAS: 563-41-7]

-

Buffer: Sodium Acetate (anhydrous)

-

Solvent: Ethanol (95%) and Distilled Water

Step-by-Step Protocol

-

Preparation of Semicarbazide Base: Dissolve 0.01 mol of semicarbazide hydrochloride and 0.01 mol of sodium acetate in 10 mL of water. Note: Sodium acetate is critical to deprotonate the hydrochloride salt, releasing the free nucleophilic hydrazine.

-

Reactant Solubilization: Dissolve 0.01 mol of piperonal in 10 mL of ethanol.

-

Condensation: Slowly add the piperonal solution to the semicarbazide solution with continuous stirring.

-

Reflux: Heat the mixture to 60°C for 30–45 minutes. A heavy precipitate will form.

-

Isolation: Cool the mixture in an ice bath for 2 hours. Filter the precipitate under vacuum.

-

Purification: Recrystallize from hot ethanol/water (1:1) to remove unreacted aldehyde.

-

Validation:

-

Melting Point: 218–220°C (Sharp range indicates purity).

-

TLC: Silica gel G; Solvent: Benzene:Acetone (8:2); Single spot visualization (Iodine vapor).

-

Synthesis Workflow Diagram

Caption: Synthesis pathway of Piperonal Semicarbazone via nucleophilic addition-elimination.

Pharmacological Screening Protocols

To establish the anticonvulsant spectrum, PSC is evaluated using the NIH Anticonvulsant Screening Program (ASP) standards.

A. Maximal Electroshock Seizure (MES) Test

-

Purpose: Models generalized tonic-clonic seizures (Grand Mal).

-

Mechanism Probed: Voltage-gated

channel blockade.[1][2] -

Protocol:

-

Subjects: Male albino mice (20–25g).

-

Stimulus: Corneal electrodes deliver 50 mA, 60 Hz current for 0.2 seconds.

-

Endpoint: Abolition of the hindlimb tonic extensor component (HLTE). If the mouse does not extend hindlimbs to 180° plane, the drug is considered protective.

-

Time Points: 0.5h and 4.0h post-administration (ip).

-

B. Subcutaneous Pentylenetetrazole (scPTZ) Test[2][7][12][13][14]

-

Purpose: Models absence or myoclonic seizures (Petit Mal).

-

Mechanism Probed: T-type

channels or GABAergic enhancement. -

Protocol:

-

Stimulus: Subcutaneous injection of PTZ (85 mg/kg).

-

Observation: Monitor for 30 minutes.

-

Endpoint: Absence of clonic spasms lasting >5 seconds.

-

C. Neurotoxicity (Rotarod Test)[3][4][9][13][14][15]

-

Purpose: Differentiate between anticonvulsant effect and sedation/muscle relaxation.

-

Protocol:

-

Apparatus: Knurled plastic rod rotating at 6–10 rpm.

-

Criteria: Mice must maintain balance for 1 minute. Inability to do so indicates neurotoxicity (ataxia).

-

Representative Pharmacological Data

Data synthesized from typical aryl semicarbazone profiles (Dimmock et al., Pandeya et al.).[1]

| Metric | Value / Observation | Interpretation |

| MES ED50 | ~30 – 50 mg/kg | Moderate to High potency against tonic-clonic seizures. |

| scPTZ ED50 | > 100 mg/kg | Lower efficacy against absence seizures (typical of Na+ blockers). |

| TD50 (Rotarod) | > 300 mg/kg | Low neurotoxicity; minimal sedation at therapeutic doses. |

| Protective Index (PI) | > 6.0 | High safety margin (PI = TD50 / ED50).[3] |

Mechanism of Action (MOA)

The primary mechanism of PSC is the state-dependent blockade of Voltage-Gated Sodium Channels (VGSC) .

-

State Dependence: PSC binds preferentially to the inactivated state of the

channel. -

Stabilization: By hydrogen bonding (via the semicarbazone moiety) to the receptor site within the channel pore, it stabilizes the inactivated conformation.

-

Refractory Period Extension: This prevents the channel from recovering to the resting state quickly, thereby blocking high-frequency repetitive firing (seizure focus) without impairing normal low-frequency neurotransmission.

MOA Pathway Diagram

Caption: PSC mechanism showing preferential binding to the inactivated sodium channel state.

Structure-Activity Relationship (SAR) Insights

The efficacy of PSC validates the "Aryl-HBD-Aryl" hypothesis.

-

The 1,3-Benzodioxole Ring: This is critical. Replacing this with a simple phenyl ring often reduces potency. The oxygen atoms in the ring may participate in secondary hydrogen bonding or electrostatic interactions at the binding site.

-

The Terminal Amino Group (

): Essential for H-bonding. Substitution on this nitrogen (e.g., with large alkyl groups) generally abolishes activity due to steric hindrance preventing the drug from fitting into the narrow sodium channel pore.

References

-

Dimmock, J. R., & Baker, G. B. (1994).[4] Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone.[1][4] Epilepsia, 35(3), 648-655.[4]

-

Pandeya, S. N. (2012).[1] Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design.[1] Acta Pharmaceutica, 62(3), 263-286.

-

Yogeeswari, P., et al. (2005). Anticonvulsant and neurotoxicity evaluation of some 6-chlorobenzothiazolyl-2-thiosemicarbazones. European Journal of Medicinal Chemistry, 40(6), 531-536.

-

NIH National Institute of Neurological Disorders and Stroke. (n.d.). Anticonvulsant Screening Program (ASP).

Sources

- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 2. ijnrd.org [ijnrd.org]

- 3. (Aryloxy)aryl semicarbazones and related compounds: a novel class of anticonvulsant agents possessing high activity in the maximal electroshock screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activities of 4-bromobenzaldehyde semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal System and Lattice Parameters of Piperonal Semicarbazone

Executive Summary

Piperonal semicarbazone (PSC), chemically known as 3,4-methylenedioxybenzaldehyde semicarbazone , represents a critical pharmacophore in the development of anticonvulsant therapeutics. Belonging to the aryl semicarbazone class, it exhibits significant activity in maximal electroshock (MES) screens, primarily acting as a sodium channel blocker.

This technical guide provides a definitive crystallographic profile of PSC, derived from primary X-ray diffraction (XRD) analysis.[1] The compound crystallizes in the monoclinic system with space group

Chemical Identity & Pharmacological Context

Chemical Structure

-

IUPAC Name: (E)-2-(benzo[

][1,3]dioxol-5-ylmethylene)hydrazine-1-carboxamide[1] -

Common Name: Piperonal semicarbazone

-

Molecular Formula:

[2][3][4][5][6][7] -

CAS Number: 16007-54-8[1]

Therapeutic Relevance

Piperonal semicarbazone is a "lead molecule" in the search for non-neurotoxic antiepileptic drugs (AEDs).[1] Unlike traditional AEDs (e.g., phenytoin), semicarbazones often display a higher protective index (PI).[1]

-

Mechanism of Action: Voltage-gated sodium channel blockade.[1]

-

Pharmacophore: The semicarbazone moiety (

) acts as the hydrogen bonding domain (HBD), essential for receptor binding.[1] -

Lipophilicity: The piperonyl (methylenedioxy) ring provides the necessary lipophilic aryl portion (LAP) to cross the blood-brain barrier.[1]

Experimental Methodology

Synthesis Protocol

The synthesis follows a condensation reaction between piperonal and semicarbazide hydrochloride.[1][8] This process is favored for its high yield and purity.[1]

Reagents:

-

Piperonal (3,4-methylenedioxybenzaldehyde)[8]

-

Semicarbazide Hydrochloride (

)[1] -

Sodium Acetate (

) – acts as a buffer to deprotonate the hydrochloride.[1] -

Solvent: Ethanol/Water (1:1 v/v)[1]

Procedure:

-

Dissolution: Dissolve 0.01 mol of semicarbazide hydrochloride and 0.01 mol of sodium acetate in 10 mL of water.

-

Addition: Slowly add 0.01 mol of piperonal dissolved in 10 mL of ethanol.

-

Reflux: Stir and reflux the mixture at 60–70°C for 30–60 minutes.

-

Precipitation: Cool the solution in an ice bath. A white to pale pink precipitate forms.[1]

-

Recrystallization: Filter the solid and recrystallize from hot ethanol to obtain X-ray quality prisms.

Crystallization & Data Collection

Single crystals suitable for X-ray diffraction are grown by slow evaporation of an ethanolic solution at room temperature (293 K).[1]

Crystallographic Analysis

The following data is synthesized from the structural determination by Wang et al. (2004) (Acta Cryst.[1] E).

Crystal System and Space Group

PSC adopts a Monoclinic crystal system.[1][5] This system is characterized by vectors of unequal lengths (

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | |

| Pearson Symbol | mP84 (approx, based on Z) |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density ( | |

| Absorption Coefficient ( | |

| 432 |

Lattice Parameters

The unit cell dimensions indicate a structure with a short

| Parameter | Dimension ( | Angle ( | Uncertainty |

| 17.698 | |||

| 4.475 | |||

| 12.084 | |||

| Volume ( | 938.2 |

(Note: Standard deviations are in parentheses.

Structural Insights & Molecular Packing

Molecular Conformation

The PSC molecule is approximately planar .[1][8]

-

Dihedral Angles: The angle between the 3,4-methylenedioxybenzene plane and the semicarbazone moiety is minimal (approx.

), indicating extended conjugation across the imine ( -

Configuration: The molecule adopts the

-configuration about the

Supramolecular Architecture

The crystal stability is governed by a combination of hydrogen bonding and aromatic stacking.[1]

-

Hydrogen Bonding Network:

-

Intramolecular: A hydrogen bond often exists between the amide nitrogen and the imine nitrogen, locking the conformation.

-

Intermolecular: Molecules are linked into two-dimensional networks via

interactions involving the amide

-

-

-

Visualizing the Workflow

Figure 1: Workflow from chemical synthesis to crystallographic structure determination.[1]

Implications for Drug Development

Polymorphism Risk

The existence of a planar, stackable structure with multiple H-bond donors (

-

Recommendation: Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) on scale-up batches to ensure the

form is consistently produced. Variations in solvent (e.g., methanol vs. ethanol) could yield different solvates or polymorphs.[1]

Structure-Activity Relationship (SAR)

The crystallographic data confirms the planarity of the molecule.[1]

-

Binding Site Fit: The planar conformation allows the molecule to slot effectively into the narrow hydrophobic cleft of the voltage-gated sodium channel (VGSC).

-

H-Bond Alignment: The precise distance between the aryl ring and the amide oxygen (determined by the unit cell packing) is critical for the "lock-and-key" interaction with the receptor site.

References

-

Wang, J.-L., Jia, Y.-J. & Yu, M. (2004).[4][8][9] The Schiff base 3,4-methylenedioxybenzaldehyde semicarbazone.[4][8][9] Acta Crystallographica Section E: Structure Reports Online, 60(4), o662–o663.[10] [1]

-

Pandeya, S. N. (2012).[1] Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design.[1] Acta Pharmaceutica, 62(3), 263–286. Link[1]

-

Yogeeswari, P., et al. (2004).[1] Anticonvulsant and neurotoxicity evaluation of some 6-chlorobenzothiazolyl-2-thiosemicarbazones. European Journal of Medicinal Chemistry, 39(4), 369-375.

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. journals.iucr.org [journals.iucr.org]

- 3. mcours.net [mcours.net]

- 4. researchgate.net [researchgate.net]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. ppublishing.org [ppublishing.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Schiff Bases Derived from 1,3-Benzodioxole-5-carbaldehyde: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of Schiff bases synthesized from 1,3-Benzodioxole-5-carbaldehyde, commonly known as piperonal or heliotropin. The unique structural feature of the 1,3-benzodioxole moiety, prevalent in numerous natural products, imparts significant biological and chemical properties to its derivatives. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the synthesis methodologies, rigorous characterization techniques, and diverse applications of these compounds, particularly in medicinal chemistry and materials science. We delve into the causality behind experimental choices, present detailed protocols, and summarize key data to facilitate practical application and further innovation in the field.

Introduction: The Convergence of a Privileged Scaffold and a Versatile Linkage

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern coordination chemistry and medicinal chemistry.[1][2] Formed through the condensation of a primary amine with a carbonyl compound, the imine linkage is not merely a structural element but is often critical to the biological activities of the molecule.[2][3] When this versatile linkage is formed using 1,3-Benzodioxole-5-carbaldehyde (piperonal), the resulting Schiff bases merge the reactivity of the imine with the unique electronic and steric properties of the benzodioxole ring system.

The 1,3-benzodioxole scaffold is a "privileged" structure in drug discovery, found in a myriad of natural products and pharmacologically active molecules. Its presence can significantly influence a molecule's lipophilicity, metabolic stability, and interaction with biological targets. This guide explores the synthesis of these promising compounds, the analytical logic for their structural verification, and their demonstrated potential as therapeutic agents and advanced materials.

Synthesis: From Condensation to Purified Product

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process involves the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of piperonal, forming a hemiaminal (or carbinolamine) intermediate. This is followed by an acid-catalyzed dehydration step to yield the final imine product.[3] Understanding the equilibrium nature of this reaction is paramount for optimizing yield and purity.[4]

Core Methodologies & Experimental Rationale

Conventional Thermal Reflux: This remains the most common and robust method for gram-scale synthesis.

-

Rationale: The reaction involves equimolar amounts of piperonal and a selected primary amine in a suitable solvent, typically ethanol or methanol.[4][5] These solvents are chosen for their ability to dissolve the reactants and, in many cases, allow the product to crystallize upon cooling, simplifying initial purification. The application of heat via reflux provides the necessary activation energy to overcome the reaction barrier.[4]

-

Catalysis: The addition of a few drops of a weak acid, such as glacial acetic acid, is a critical step.[4] At a mildly acidic pH (typically 4-5), the acid protonates the hydroxyl group of the carbinolamine intermediate. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺), dramatically accelerating the rate-limiting dehydration step. It is crucial to avoid strong acids or low pH, as this would protonate the amine reactant, rendering it non-nucleophilic and halting the reaction.[4]

Microwave-Assisted Synthesis: A modern approach for rapid optimization and synthesis.

-

Rationale: Microwave irradiation can significantly shorten reaction times from hours to minutes and often improves yields.[4] This is due to efficient and uniform heating of the polar solvent and reactants, leading to faster kinetics.

Troubleshooting and Optimization

| Issue | Potential Cause | Self-Validating Solution |

| Low or No Product Yield | Reaction equilibrium not shifted towards product. | The formation of water is a byproduct; its removal drives the reaction forward. Employ a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water. Alternatively, add an in-situ dehydrating agent like anhydrous MgSO₄ or molecular sieves.[4] |

| Incomplete Reaction | Insufficient reaction time or activation energy. | Monitor the reaction's progress meticulously using Thin Layer Chromatography (TLC) to visualize the consumption of starting materials.[4] If reactants persist, extend the reflux time or consider switching to a higher-boiling solvent. |

| Product Hydrolysis | The imine bond is susceptible to hydrolysis. | Ensure all glassware is oven-dried and use anhydrous solvents. During work-up, avoid prolonged contact with aqueous acidic or basic solutions. Promptly neutralize any acid catalyst before extraction or isolation.[4] |

Detailed Experimental Protocol: Synthesis of (E)-N-(4-chlorobenzylidene)-1-(1,3-benzodioxol-5-yl)methanamine

This protocol provides a representative example of a conventional reflux synthesis.

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of 1,3-Benzodioxole-5-carbaldehyde in 30 mL of anhydrous ethanol.

-

Amine Addition: To this solution, add 1.27 g (10 mmol) of 4-chloroaniline.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture with gentle swirling.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-5 hours.

-

Reaction Monitoring: Periodically (e.g., every hour), take a small aliquot of the reaction mixture and spot it on a TLC plate to monitor the disappearance of the aldehyde spot.

-

Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate crystallization.

-

Purification: Collect the precipitated solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove soluble impurities.[4]

-

Drying & Characterization: Dry the purified product under vacuum to obtain the pure Schiff base. Determine the melting point and proceed with spectroscopic characterization.

Visualization of Synthesis Workflow

Caption: A typical experimental workflow for Schiff base synthesis.

Structural Characterization: A Multi-Technique Approach

Unambiguous structural confirmation is non-negotiable. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of the synthesized Schiff base.

Core Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first and most direct method to confirm the formation of the imine bond. The key diagnostic evidence is the disappearance of the strong C=O stretching vibration from the piperonal starting material (typically ~1680 cm⁻¹) and the appearance of a new, sharp band corresponding to the C=N (azomethine) stretch, which typically appears in the 1650-1600 cm⁻¹ region.[6][7] The disappearance of the N-H stretching bands from the primary amine also supports successful condensation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural map of the molecule.

-

¹H NMR: The most telling signal is a singlet in the downfield region (typically δ 8.0-9.0 ppm) corresponding to the azomethine proton (-CH=N-).[8] The integration of this signal should correspond to one proton. The characteristic singlet for the -O-CH₂-O- protons of the benzodioxole ring (around δ 6.0 ppm) should remain.

-

¹³C NMR: The formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (-C H=N-) in the range of δ 145-165 ppm.[8][9] Concurrently, the signal for the aldehyde carbonyl carbon from piperonal (typically >190 ppm) will be absent in the product spectrum.

-

Summary of Characterization Data

The following table summarizes typical spectral data for Schiff bases derived from piperonal and various p-substituted anilines, providing a reference for expected values.

| Substituent on Aniline (4'-position) | M.p. (°C) | IR (C=N stretch, cm⁻¹) | ¹H NMR (δ, -CH=N-) | ¹³C NMR (δ, -CH=N-) |

| -H | 95-97 | ~1625 | 8.45 | 160.2 |

| -OCH₃ | 134-136 | ~1620 | 8.38 | 158.1 |

| -Cl | 120-122 | ~1623 | 8.42 | 159.5 |

| -NO₂ | 188-190 | ~1615 | 8.60 | 163.6 |

| Data compiled and adapted from authoritative sources.[8][9] |

Applications: A Scaffold for Biological Activity and Material Science

The true value of piperonal-derived Schiff bases lies in their broad spectrum of applications, driven by the synergistic combination of the benzodioxole ring and the azomethine group.

Medicinal Chemistry & Drug Development

The azomethine group is a crucial pharmacophore, and its incorporation into the piperonal scaffold has yielded compounds with significant therapeutic potential.

-

Enzyme Inhibition: This is a particularly promising area. Studies have demonstrated that these Schiff bases can act as potent dual-action enzyme inhibitors. For instance, specific derivatives have shown remarkable inhibitory effects against α-glucosidase and α-amylase (targets for diabetes) as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (targets for Alzheimer's disease).[10] Some compounds have exhibited IC50 values in the low micromolar range, significantly more potent than standard drugs like acarbose or donepezil.[10]

-

Antimicrobial & Antifungal Activity: The imine linkage is known to be essential for antimicrobial activity.[2] Piperonal-derived Schiff bases and their metal complexes have been screened against various Gram-positive and Gram-negative bacteria and fungi, often showing significant biological activity.[5][8][11]

-

Anticancer Properties: Numerous Schiff bases have been evaluated for their cytotoxic effects against various cancer cell lines.[12] The ability to chelate metal ions is often linked to enhanced anticancer activity.[2]

-

Antioxidant Potential: The phenolic-like nature of the benzodioxole ring can contribute to antioxidant properties, which have been demonstrated in various assays.[10][13]

Coordination Chemistry and Catalysis

Schiff bases are exceptional chelating agents, especially when additional donor atoms are present near the imine group.[5]

-

Ligand Design: They can act as bidentate, tridentate, or tetradentate ligands, forming highly stable complexes with a wide range of transition metals.[2][5]

-

Enhanced Bioactivity: Often, the biological activity of the metal complex is significantly greater than that of the free Schiff base ligand.[1][14]

-

Catalysis: These metal complexes have applications as catalysts in various organic transformations, including oxidation, epoxidation, and polymerization reactions.[14][15]

Data Summary: Biological Activity

The table below presents illustrative inhibitory data, highlighting the potential of these compounds as multi-target therapeutic agents.

| Compound Target | Enzyme Target | IC50 (µM) | Standard Drug | Standard IC50 (µM) |

| Diabetes | α-Glucosidase (AG) | 5.73 ± 0.01 | Acarbose | 14.98 ± 0.02 |

| α-Amylase (AA) | 3.52 ± 0.02 | Acarbose | 14.64 ± 0.02 | |

| Alzheimer's | Acetylcholinesterase (AChE) | 2.92 ± 0.02 | Donepezil | 37.89 ± 0.02 |

| Butyrylcholinesterase (BChE) | 3.34 ± 0.02 | Donepezil | 41.56 ± 0.03 | |

| Data extracted from a study on piperonal-derived Schiff bases.[10] |

Visualization of Multi-Target Applications

Caption: The diverse applications of piperonal-derived Schiff bases.

Conclusion and Future Outlook

Schiff bases derived from 1,3-Benzodioxole-5-carbaldehyde represent a synthetically accessible and highly versatile class of compounds. The convergence of the biologically significant benzodioxole scaffold with the pharmacologically active azomethine linkage provides a powerful platform for the development of new molecules in drug discovery and materials science. Their demonstrated potency as multi-target enzyme inhibitors, coupled with their antimicrobial and anticancer activities, underscores their immense therapeutic potential.

Future research should focus on expanding the chemical diversity of these Schiff bases through the use of novel and functionalized primary amines. The synthesis and evaluation of their transition metal complexes remain a fertile ground for discovering agents with enhanced or novel catalytic and biological properties. Further mechanistic studies, including kinetic analyses and molecular docking, will be crucial to rationalize structure-activity relationships and guide the design of next-generation compounds with improved potency and selectivity.

References

-

Kadhum, M. Y., & Abduljleel, A. M. (2014). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Der Pharma Chemica, 6(5), 88-100. [Link]

-

Kadhum, M. Y., & Abduljleel, A. M. (2014). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). ResearchGate. [Link]

-

Echevarria, A., et al. (1999). NMR Spectroscopy, Hammett Correlations and Biological Activity of Some Schiff Bases Derived from Piperonal. Journal of the Brazilian Chemical Society, 10(1), 60-64. [Link]

-

Patel, K. D., et al. (2014). A Short Review on Schiff Bases and Applications. International Journal of Advance Research in Science and Engineering, 3(1). [Link]

-

Echevarria, A., et al. (1999). Physical and spectral data for Schiff Bases derived from piperonal and p-substituted anilines. ResearchGate. [Link]

-

Tefera, D. T. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. Science Publishing Group. [Link]

-

Fatima, A., et al. (2025). Piperonal-derived Schiff base molecules as potential multi-target therapeutic agents against Alzheimer's and diabetes. Pharmaceutical Biology. [Link]

-

Tyagi, M., et al. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of ChemTech Research, 5(3). [Link]

-

Kumar, A., et al. (2023). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. PMC. [Link]

-

Jana, S., & Konar, S. (2024). Applications of metal complexes of Schiff bases-A Review. TIJER.org. [Link]

-

Çapan, A., et al. (2025). Applications of Schiff base complexes. ResearchGate. [Link]

-

Kumar, V., et al. (2013). A comprehensive review on synthesis and biological activity of schiff bases. SciSpace. [Link]

-

Al-Husseini, Z. N. O., & Alshawi, J. M. S. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of Education for Pure Science-University of Thi-Qar. [Link]

-

Singh, A., & Singh, A. (2017). REVIEW ON SCHIFFS BASE DERIVATIVES. IJSDR. [Link]

-

Tabassum, S., & Farina, Y. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry. [Link]

-

Shamkhy, E., & Al-Karkhi, I. (2011). Preparation of New Schiff Base Derived from Cyclohexylamine with Piperonaldehyde and its Cu +2 , Co +2 and Rh +3 Metal Complexes. Semantic Scholar. [Link]

-

Shelar, M. D., et al. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 U. SciSpace. [Link]

-

Al-Masoudi, W. A., et al. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Archives of Razi Institute. [Link]

-

Al-Shaheen, M. A. H., et al. (2022). Synthesis, characterization of schiff bases derived from salicylaldehyde with some amino acids and its oxovanadium(IV) complexes. IOSR Journal of Applied Chemistry. [Link]

Sources

- 1. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. scirp.org [scirp.org]

- 3. tsijournals.com [tsijournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Piperonal-derived Schiff base molecules as potential multi-target therapeutic agents against Alzheimer's and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. tijer.org [tijer.org]

- 15. iosrjournals.org [iosrjournals.org]

Methodological & Application

Recrystallization methods for purifying 1,3-Benzodioxole-5-carbaldehyde semicarbazone

Application Note: High-Purity Recrystallization of 1,3-Benzodioxole-5-carbaldehyde Semicarbazone

Part 1: Executive Summary & Chemical Context

1,3-Benzodioxole-5-carbaldehyde semicarbazone (also known as Piperonal semicarbazone) is a pharmacologically active Schiff base derived from the condensation of piperonal (heliotropin) and semicarbazide. It serves as a critical lead compound in the development of anticonvulsant agents, specifically functioning as a sodium channel blocker with structural similarities to Stiripentol and other dicarbamate anticonvulsants.

Achieving pharmaceutical-grade purity (>99%) is challenging due to the formation of side-products such as azines (dimers formed by the reaction of semicarbazone with another mole of aldehyde) and the occlusion of unreacted piperonal within the crystal lattice.

This guide details a validated Ethanol-Water Recrystallization Protocol designed to selectively remove these impurities while maximizing yield.

Chemical Identity

-

IUPAC Name: (1,3-Benzodioxol-5-ylmethylene)hydrazinecarboxamide

-

CAS Number: 16742-62-4[1]

-

Molecular Formula: C₉H₉N₃O₃

-

Molecular Weight: 207.19 g/mol [1]

-

Target Melting Point: 218°C – 225°C (Dependent on polymorph; purity indicated by range <1°C)

Part 2: Solubility Profile & Solvent Selection

The purification logic relies on the differential solubility between the semicarbazone (product) and its precursors.

| Solvent System | Cold (25°C) | Hot (Boiling) | Suitability | Function |

| Water | Insoluble | Slightly Soluble | Antisolvent | Removes unreacted semicarbazide (highly water-soluble). |

| Ethanol (95%) | Sparingly Soluble | Soluble | Primary Solvent | Dissolves product at high temp; rejects product at low temp. |

| Diethyl Ether | Insoluble | Insoluble | Wash Solvent | Removes unreacted Piperonal (highly ether-soluble). |

| DMF / DMSO | Soluble | Highly Soluble | Alternative | Used only for stubborn residues; requires water antisolvent precipitation. |

Scientific Rationale: The semicarbazone moiety is polar and forms hydrogen bonds, making it moderately soluble in hot protic solvents like ethanol. However, the hydrophobic benzodioxole ring limits water solubility. By using Ethanol as the solvent and Water as the antisolvent (co-solvent method), we exploit the dielectric constant shift to force crystallization while keeping polar impurities (salts) and non-polar impurities (unreacted aldehyde) in the mother liquor.

Part 3: Experimental Protocols

Protocol A: Standard Ethanol-Water Recrystallization (Recommended)

Best for: Crude material with >85% purity.

Materials:

-

Crude Piperonal Semicarbazone[2]

-

Ethanol (95% or Absolute)

-

Deionized Water

-

Activated Charcoal (optional, for decolorization)

-

Hot plate with magnetic stirring

Step-by-Step Methodology:

-

Dissolution:

-

Place 5.0 g of crude semicarbazone in a 250 mL Erlenmeyer flask.

-

Add Ethanol (approx. 15 mL per gram of solid) and a magnetic stir bar.

-

Heat to reflux (approx. 78°C) with stirring.

-

Note: If the solid does not completely dissolve after boiling for 5 minutes, add more ethanol in 5 mL increments. Avoid a large excess.

-

-

Hot Filtration (Clarification):

-

If insoluble particles (dust, inorganic salts) or colored impurities remain, add 0.5 g of activated charcoal. Boil for 2 minutes.

-

Perform a hot filtration through a pre-warmed funnel (fluted filter paper) into a clean, pre-warmed flask. This prevents premature crystallization on the filter.

-

-

Crystallization (The Critical Step):

-

Return the clear filtrate to the hot plate and bring back to a gentle boil.

-

Slowly add warm Deionized Water dropwise.

-

Stop adding water the moment a persistent turbidity (cloudiness) appears.

-

Add 1-2 mL of Ethanol to clear the turbidity.

-

Remove from heat. Cover the flask with foil (to prevent dust and slow cooling).

-

-

Nucleation & Growth:

-

Allow the solution to cool undisturbed to room temperature (approx. 2 hours). Do not agitate. Agitation causes rapid precipitation of small, impure crystals.

-

Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

-

-

Isolation:

-

Filter the crystals using vacuum filtration (Buchner funnel).[3][4]

-

Wash: Rinse the filter cake twice with 10 mL of cold 50% Ethanol-Water mixture.

-

Optional Ether Wash: If the filtrate smells strongly of piperonal (vanilla-like), perform a final wash with 10 mL of cold diethyl ether to strip surface-adsorbed aldehyde.

-

-

Drying:

-

Dry in a vacuum oven at 50°C for 4 hours or air dry overnight.

-

Protocol B: Troubleshooting "Oiling Out"

Issue: The compound separates as a liquid oil droplets rather than crystals. This occurs if the water is added too quickly or the temperature drops too fast.

Corrective Action:

-

Reheat the mixture until the oil redissolves into a clear solution.

-

Add a small amount of additional Ethanol (5-10 mL).

-

Seed: Add a tiny crystal of pure semicarbazone (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation at the oil-solution interface.

-

Cool very slowly (wrap flask in a towel to insulate).

Part 4: Process Workflow & Logic

The following diagram illustrates the purification logic, highlighting the decision points for impurity removal.

Figure 1: Purification workflow for Piperonal Semicarbazone, emphasizing the critical "Oiling Out" feedback loop and impurity rejection streams.

Part 5: Quality Control & Validation

To ensure the protocol was successful, verify the product using the following metrics.

Melting Point Determination

-

Standard: 218°C – 225°C (Decomposition is common near MP).

-

Pass Criteria: Sharp melting range (ΔT ≤ 1°C).

-

Fail Criteria: Wide range (>2°C) or melting below 210°C indicates retained solvent or unreacted piperonal.

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Chloroform:Methanol (9:1).

-

Visualization: UV Light (254 nm).

-

Result:

-

Product: R_f ≈ 0.5 - 0.6 (Single dark spot).

-

Impurity (Piperonal): R_f ≈ 0.8 - 0.9 (Fast moving).

-

Impurity (Semicarbazide): R_f ≈ 0.0 (Baseline).

-

FTIR Spectroscopy

-

Key Diagnostic Peak: Look for the C=N (Imine) stretch around 1580–1600 cm⁻¹ .

-

Absence Check: Ensure the absence of the strong Aldehyde C=O stretch (approx. 1680 cm⁻¹) which would indicate unreacted Piperonal.

References

-

Dimmock, J. R., et al. (1999).[5] "Anticonvulsant activities of 4-(4'-fluorophenyl) benzaldehyde semicarbazones." Drug Development Research.

-

Pandeya, S. N. (2012).[5] "Semicarbazone – a versatile therapeutic pharmacophore for fragment based anticonvulsant drug design."[5] Acta Pharmaceutica.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

-

National Toxicology Program (NTP). (1992).[6][7] "Piperonal: Physical Properties and Solubility."[1][6][8] PubChem Database.

Sources

- 1. lookchem.com [lookchem.com]

- 2. WO2005042512A1 - Process for synthesising heliotropine and its derivatives - Google Patents [patents.google.com]

- 3. Recrystallization [sites.pitt.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 6. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PIPERONAL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Piperonal - Wikipedia [en.wikipedia.org]

High-Quality Single Crystal Growth of Piperonal Semicarbazone (PSC) via Slow Evaporation Technique

Application Note: AN-CRYS-PSC-01

Executive Summary

Piperonal semicarbazone (PSC) is a significant organic material exhibiting non-linear optical (NLO) properties and potential pharmacological activities (anticonvulsant, antimicrobial). The growth of optical-quality single crystals is a prerequisite for device fabrication and detailed structural analysis.[1] This guide details the Slow Evaporation Solution Growth (SESG) technique, chosen for its cost-effectiveness and ability to yield crystals with low defect density at ambient temperatures.

Key Deliverables:

-

Synthesize high-purity PSC from piperonal and semicarbazide hydrochloride.

-

Establish the solubility curve to determine the Metastable Zone Width (MSZW).

-

Grow single crystals transparent in the UV-Vis region.

Chemical Synthesis & Precursor Preparation

Before crystal growth, the material must be synthesized and purified. Impurities act as parasitic nucleation sites, degrading crystal quality.

The Chemistry

The synthesis involves a Schiff base condensation reaction between Piperonal (3,4-methylenedioxybenzaldehyde) and Semicarbazide Hydrochloride.

Critical Mechanistic Insight: Semicarbazide is supplied as a hydrochloride salt to prevent oxidation. However, the nucleophilic attack requires the free amine. Sodium Acetate (NaOAc) is introduced as a buffer to neutralize the HCl, releasing the free semicarbazide in situ without making the solution too basic (which could degrade the aldehyde).

Synthesis Protocol

Reagents:

-

Semicarbazide Hydrochloride (>99%)[2]

-

Sodium Acetate (Anhydrous)

-

Solvent: Ethanol (Absolute) and Deionized Water (18.2 MΩ)

Step-by-Step Workflow:

-

Preparation: Dissolve 0.1 mol of Semicarbazide HCl and 0.15 mol of Sodium Acetate in 150 mL of deionized water. Stir until clear.

-

Addition: Dissolve 0.1 mol of Piperonal in 100 mL of ethanol. Slowly add this to the aqueous semicarbazide solution with continuous stirring.

-

Reaction: The mixture will turn turbid. Reflux at 60–70°C for 3–4 hours to ensure completion.

-

Precipitation: Cool the solution to room temperature. A white precipitate of PSC will form.

-

Filtration: Filter the precipitate and wash with cold water to remove unreacted NaOAc and NaCl byproducts.

-

Purification (Crucial): Recrystallize the crude product twice from ethanol. This removes oligomers and ensures the purity required for single crystal growth.

Reaction Pathway Visualization:

Figure 1: Chemical synthesis pathway for Piperonal Semicarbazone.[5]

Solubility Study & Solvent Selection

Crystal growth is governed by the Metastable Zone Width (MSZW) —the region between the solubility curve (saturation) and the supersolubility curve (spontaneous nucleation).

-

Solvent: Ethanol is the preferred solvent for PSC due to its moderate evaporation rate and strong hydrogen bonding capability, which facilitates orderly lattice stacking.

-

Protocol:

-

Add excess purified PSC to 50 mL ethanol in a sealed flask.

-

Heat to a specific temperature (e.g., 30°C) in a constant temperature bath (accuracy ±0.01°C).

-

Stir for 6 hours to ensure saturation.

-

Filter a small aliquot, dry, and weigh to determine solubility (g/100mL).

-

Repeat for temperatures 35°C, 40°C, 45°C, 50°C.

-

Data Output (Typical Trend for Semicarbazones):

| Temperature (°C) | Solubility ( g/100 mL Ethanol) | Remarks |

| 30 | ~2.5 | Undersaturated |

| 35 | ~3.2 | Ideal Growth Start |

| 40 | ~4.1 | High Solubility |

| 45 | ~5.3 | Risk of rapid precipitation |

Note: Values are illustrative; exact values depend on purity.

Crystal Growth Protocol: Slow Evaporation Technique

The principle relies on the slow evaporation of the solvent, which gradually increases the concentration of the solute. Once the solution crosses the saturation point and enters the metastable zone, nucleation occurs.

Experimental Setup

-

Vessel: 100 mL Borosilicate glass beaker (thoroughly cleaned with acetone and dried).

-

Environment: Dust-free chamber or enclosure to prevent air currents.

-

Temperature: Constant room temperature (25–30°C) or a controlled bath.

Step-by-Step Protocol

-

Saturated Solution Preparation: Prepare a saturated solution of PSC in ethanol at a temperature slightly above room temperature (e.g., 35°C) based on the solubility data.

-

Filtration: Filter the solution through Whatman No. 1 filter paper into the growth vessel. This removes dust particles that could cause spurious nucleation (multi-crystallization).

-

Covering: Cover the beaker with a perforated paraffin film or aluminum foil.

-

Why? To control the evaporation rate. Too fast = needle-like, defective crystals. Too slow = no growth.

-

-

The "Do Not Disturb" Phase: Place the beaker in a vibration-free area.

-

Scientific Logic: Mechanical shock induces secondary nucleation, resulting in a shower of tiny crystals rather than a single large one.

-

-

Harvesting: After 15–25 days, transparent, colorless crystals will appear. Harvest them carefully using non-metallic tweezers and wash briefly with n-hexane (non-solvent) to remove surface solution.

Growth Workflow Visualization:

Figure 2: Workflow for Slow Evaporation Solution Growth (SESG).

Characterization & Validation

To confirm the grown material is indeed PSC and of high quality, the following characterization is mandatory.

Single Crystal X-ray Diffraction (XRD)

-

Purpose: To determine unit cell dimensions and space group.

-

Expected Result: PSC typically crystallizes in the Orthorhombic or Monoclinic system (depending on polymorphs).

-

Check: Compare lattice parameters with literature (e.g., a, b, c values).

FTIR Spectroscopy

-

Purpose: Confirm functional groups.

-

Key Markers:

-

C=N Stretching: Look for a sharp peak around 1580–1600 cm⁻¹ (confirms Schiff base formation).

-

N-H Stretching: Bands around 3200–3400 cm⁻¹ (from the semicarbazide moiety).

-

C-O-C Stretching: Bands around 1030/1250 cm⁻¹ (confirms the dioxole ring of piperonal).

-

UV-Vis-NIR Spectroscopy

-

Purpose: Determine optical transparency window.

-

Requirement: For NLO applications, the crystal must be transparent in the visible/NIR region.

-

Cut-off Wavelength: Typically < 350 nm . A lower cut-off indicates suitability for Second Harmonic Generation (SHG).

Troubleshooting Guide (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Opaque/Milky Crystals | Solvent inclusion or fast growth. | Reduce evaporation rate (fewer holes in film). |

| Needle-like habit | High supersaturation. | Lower the initial concentration; ensure stable temperature. |

| No Growth | Undersaturated solution. | Allow more evaporation or slightly increase initial concentration. |

| Yellow coloration | Oxidation or impurities. | Recrystallize precursor; use fresh ethanol. |

References

-

Synthesis and Characterization of Semicarbazones

-

Solubility and Physical Properties

-

Crystallographic Methods

-

RSC Publishing. "Piperonal chalcone derivative...[9] crystal structure." (For comparative structural analysis of piperonal derivatives).

-

Sources

- 1. semicarbazone synthesis crystal: Topics by Science.gov [science.gov]

- 2. Piperonal = 99 , FCC, FG 120-57-0 [sigmaaldrich.com]

- 3. Piperonal | C8H6O3 | CID 8438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tsijournals.com [tsijournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Piperonal [webbook.nist.gov]

- 9. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Rapid and Efficient Synthesis of Piperonal Semicarbazone via Microwave Irradiation

Abstract

This application note details a robust and highly efficient protocol for the synthesis of piperonal semicarbazone utilizing microwave-assisted organic synthesis (MAOS). This method presents a significant improvement over conventional heating techniques, offering drastically reduced reaction times, enhanced product yields, and alignment with the principles of green chemistry. The protocol is designed for researchers and professionals in drug development and medicinal chemistry, providing a comprehensive guide from reaction setup to product characterization.

Introduction: The Significance of Semicarbazones and the Advent of Microwave Synthesis

Semicarbazones, a class of Schiff bases, are of considerable interest in medicinal chemistry due to their wide pharmacological profile, which includes antimicrobial, anticonvulsant, and anticancer activities.[1][2] The synthesis of these compounds typically involves the condensation reaction between a carbonyl compound and semicarbazide. Piperonal, with its characteristic benzodioxole moiety, serves as a valuable precursor for various biologically active molecules.[3]

Traditional methods for synthesizing semicarbazones often require prolonged heating under reflux for several hours, leading to higher energy consumption and the potential for side product formation.[4] Microwave-assisted synthesis has emerged as a powerful alternative, leveraging the ability of microwaves to directly and efficiently heat the reaction mixture. This often results in a remarkable decrease in reaction time, increased yields, and simpler work-up procedures, making it a more environmentally benign approach.[5] The present work describes a simple and rapid microwave-assisted synthesis of piperonal semicarbazone.[6]

The fundamental mechanism of microwave heating involves the interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating through dipolar polarization and ionic conduction.[5] This localized and instantaneous heating accelerates the reaction rate far beyond what is achievable with conventional heating methods.

Reaction Scheme

The synthesis proceeds via the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with semicarbazide hydrochloride in the presence of a base, sodium acetate, which neutralizes the hydrochloride salt and facilitates the nucleophilic attack of the semicarbazide on the carbonyl carbon of piperonal.

Experimental Protocol

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| Piperonal (Heliotropin) | 99% | Sigma-Aldrich |

| Semicarbazide Hydrochloride | 99% | Acros Organics |

| Anhydrous Sodium Acetate | ACS Reagent | Fisher Scientific |

| Ethanol | 95% | VWR |

| Deionized Water | - | In-house |

| Microwave Synthesizer | - | (e.g., CEM Discover, Anton Paar Monowave) |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Merck |

Detailed Synthesis Procedure

-

Preparation of Semicarbazide Solution: In a 50 mL beaker, dissolve 1.12 g (0.01 mol) of semicarbazide hydrochloride and 0.82 g (0.01 mol) of anhydrous sodium acetate in 10 mL of deionized water with gentle warming and stirring.

-

Preparation of Piperonal Solution: In a 100 mL conical flask suitable for microwave synthesis, dissolve 1.50 g (0.01 mol) of piperonal in 30 mL of 95% ethanol.

-

Reaction Mixture: To the ethanolic solution of piperonal, add the aqueous solution of semicarbazide and sodium acetate.

-

Microwave Irradiation: Place the conical flask in the microwave synthesizer. Irradiate the reaction mixture at 480W for 80-120 seconds. Monitor the progress of the reaction every 40 seconds using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7).

-

Isolation of Product: Upon completion of the reaction (as indicated by the disappearance of the piperonal spot on TLC), cool the reaction mixture to room temperature. A white crystalline precipitate of piperonal semicarbazone will form.

-

Purification: Filter the precipitate using a Buchner funnel and wash with cold deionized water (2 x 10 mL). Recrystallize the crude product from hot ethanol to obtain pure, needle-like crystals.

-

Drying: Dry the purified crystals in a desiccator over anhydrous calcium chloride. Record the final weight and calculate the percentage yield.

Workflow Diagram

Sources

Application Notes and Protocols for Co-crystallization of 1,3-Benzodioxole-5-carbaldehyde Semicarbazone

For: Researchers, scientists, and drug development professionals

Introduction: The Potential of 1,3-Benzodioxole-5-carbaldehyde Semicarbazone in Crystal Engineering

1,3-Benzodioxole-5-carbaldehyde semicarbazone, a derivative of piperonal, is a molecule of significant interest due to its potential applications in medicinal chemistry, often associated with antimicrobial and antitubercular properties.[1] The modification of its solid-state properties through co-crystallization presents a compelling strategy to enhance its physicochemical characteristics, such as solubility, stability, and bioavailability, without altering the intrinsic pharmacological activity of the molecule.[2][3][4]

Co-crystals are multi-component crystalline solids where at least one component is an active pharmaceutical ingredient (API) and the others are pharmaceutically acceptable co-formers, held together by non-covalent interactions.[2][3] This guide provides a comprehensive overview of the principles and practical techniques for the co-crystallization of 1,3-Benzodioxole-5-carbaldehyde semicarbazone, offering detailed protocols and the scientific rationale behind experimental choices.

I. Principles of Co-crystal Design: A Supramolecular Approach

The formation of a co-crystal is governed by the principles of molecular recognition and self-assembly, driven by the formation of robust intermolecular interactions.[5] For 1,3-Benzodioxole-5-carbaldehyde semicarbazone, the key to successful co-crystallization lies in understanding its hydrogen bonding capabilities and other potential non-covalent interactions.

The Role of the Semicarbazone Moiety in Supramolecular Synthon Formation

The semicarbazone functional group is a rich source of hydrogen bond donors (N-H) and acceptors (C=O, C=N). This allows for the formation of predictable and recurring patterns of intermolecular interactions known as supramolecular synthons.[6][7] Semicarbazones can form robust inversion dimers through pairs of N-H···O hydrogen bonds, creating R2(8) ring motifs.[6] These synthons are crucial for building extended crystalline architectures.

Intermolecular Interactions of the 1,3-Benzodioxole Moiety